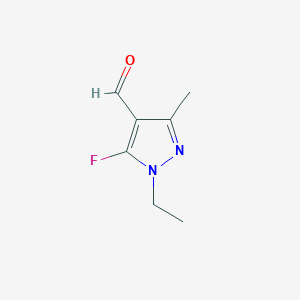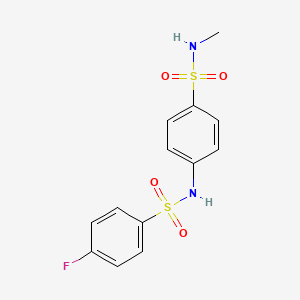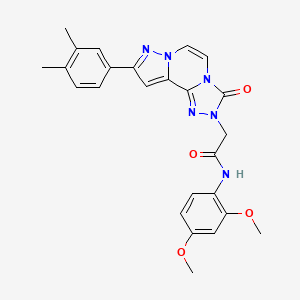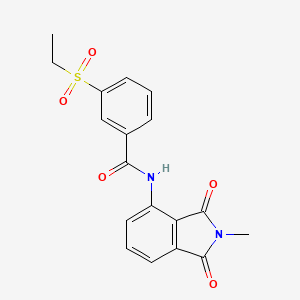
1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde” is a commercially available aldehyde . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For example, it can be used as the substrate to synthesize pyrazole derivative via Baeyer-Villiger oxidation .Molecular Structure Analysis
The molecular structure of “1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde” is based on the pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction of “1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde” can be initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Aplicaciones Científicas De Investigación
Aromatase and 5α-Reductase Inhibitors
A study focused on the synthesis of novel potent series of 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivative using pyrazole-4-carbaldehyde as a starting material. The synthesized compounds, including Schiff bases and pyrazolo-thioxopyridin-2-[3H]-ones, exhibited significant inhibitory activity against 5α-reductase and aromatase, essential for treating conditions like prostate cancer and androgenetic alopecia (El-Naggar et al., 2020).
Antimicrobial Agents
Another study synthesized a series of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. These compounds showed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, supported by in silico molecular docking studies for the inhibition of E. coli MurB enzyme (Bhat et al., 2016).
Antioxidant and Antimicrobial Properties
Research on quinolinyl chalcones containing a pyrazole group synthesized via Claisen–Schmidt condensation revealed promising antimicrobial properties. Compounds showed potent activity against bacterial and fungal strains, with methoxy-substituted compounds exhibiting moderate antioxidant activity (Prasath et al., 2015).
Fluorescence Molecular Rotors
A study synthesized a series of push–pull chromophoric extended styryls from a related carbaldehyde, demonstrating their application as fluorescence molecular rotors for viscosity sensing. These compounds showed aggregation-induced emission with enhanced fluorescence intensity, suitable for bioimaging and sensing applications (Telore et al., 2015).
Crystal Structure Analysis
The synthesis and crystal structure of N-substituted pyrazolines, derived from chalcones and hydrazine hydrate, provided insights into the structural configuration of such compounds. This research contributes to the understanding of molecular arrangements affecting the reactivity and interaction of pyrazole derivatives (Loh et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-5-fluoro-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-3-10-7(8)6(4-11)5(2)9-10/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJHMKHVJHMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2671500.png)
![4-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2671503.png)
![2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid](/img/structure/B2671505.png)
![4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671506.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2671515.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)

![(E)-3-(Furan-2-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2671520.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2671523.png)